

2-Methylpyridin-3-ol solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Methylpyridin-3-ol

Cat. No.: B140910

[Get Quote](#)

Technical Support Center: 2-Methylpyridin-3-ol Solubility

Last Updated: January 9, 2026

Welcome to the technical support guide for **2-Methylpyridin-3-ol**. This resource is designed for researchers, chemists, and formulation scientists to navigate the common and complex solubility challenges associated with this versatile heterocyclic compound. Here, we address your frequently asked questions with in-depth explanations, troubleshooting protocols, and practical, field-proven advice to ensure the success of your experiments.

Section 1: Understanding the Molecule - The "Why" Behind the Problem

FAQ: What are the key physicochemical properties of 2-Methylpyridin-3-ol that influence its solubility?

To effectively troubleshoot solubility issues, one must first understand the inherent chemical nature of **2-Methylpyridin-3-ol** (CAS: 1121-25-1).^{[1][2]} Its behavior in various solvents is dictated by a unique combination of structural features.

- Amphiprotic Nature: The molecule possesses both a weakly acidic hydroxyl (-OH) group and a weakly basic pyridine nitrogen atom.^[3] This dual character allows it to act as either a

proton donor or acceptor, heavily influencing its interaction with protic and aprotic solvents.

- **Potential for Zwitterion Formation:** In certain environments, particularly in the solid state or in polar protic solvents, the acidic proton from the hydroxyl group can transfer to the basic nitrogen atom of the pyridine ring. This intramolecular acid-base reaction forms a zwitterion, a molecule with both a positive and a negative charge.[4][5][6] This highly polar, salt-like form significantly decreases its solubility in nonpolar or weakly polar organic solvents.
- **Hydrogen Bonding:** The hydroxyl group is a strong hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This capacity for strong intermolecular hydrogen bonding with itself (leading to a relatively high melting point of 168-169 °C) and with appropriate solvents is a primary driver of its solubility.

Key Physicochemical Properties Summary

Property	Value/Description	Significance for Solubility
Molecular Formula	C ₆ H ₇ NO[1][7]	Provides the elemental composition.
Molecular Weight	109.13 g/mol [1][7]	A relatively small molecule, which can favor solubility.[8]
Melting Point	168-169 °C	Relatively high, suggesting strong crystal lattice energy due to intermolecular hydrogen bonding, which must be overcome by the solvent.
Structure	A pyridine ring with a methyl group at position 2 and a hydroxyl group at position 3.[7]	The combination of a polar hydroxyl group and a basic nitrogen on an aromatic ring creates a complex solubility profile.
XLogP3	0.9[7]	This value indicates a preference for water over octanol, suggesting it is a relatively polar molecule.

Section 2: Common Solubility Problems & Initial Troubleshooting

FAQ: Why is my 2-Methylpyridin-3-ol not dissolving in common nonpolar solvents like hexane, toluene, or dichloromethane (DCM)?

This is the most frequently encountered issue and is a direct consequence of the "like dissolves like" principle.[\[9\]](#)[\[10\]](#)

Causality: **2-Methylpyridin-3-ol** is a polar molecule capable of strong hydrogen bonding and potentially existing in a highly polar zwitterionic state. Solvents like hexane, toluene, and DCM are nonpolar or weakly polar and cannot form the strong intermolecular interactions required to overcome the compound's crystal lattice energy.

- Hexane/Toluene: These are nonpolar hydrocarbon solvents. They lack any hydrogen bonding capability and have very low polarity, making them fundamentally incompatible with the polar nature of **2-Methylpyridin-3-ol**.
- Dichloromethane (DCM): While DCM has a dipole moment, it is considered a weakly polar aprotic solvent. It is not a hydrogen bond donor and cannot effectively solvate the hydroxyl group or the charged regions of the zwitterionic form.

Troubleshooting Steps: If you are observing insolubility in these solvents, it is expected behavior. The immediate action is to switch to a more polar solvent system. Attempting to force dissolution through heating in these solvents is unlikely to succeed and is not recommended.

FAQ: I'm observing a cloudy mixture or a fine suspension instead of a clear solution in solvents like ethanol or methanol. What's happening?

This observation indicates that you are approaching, but have not reached, the solubility limit of the compound in that specific solvent at the current temperature. The solution is saturated, and the excess, undissolved solid remains suspended.[\[11\]](#)

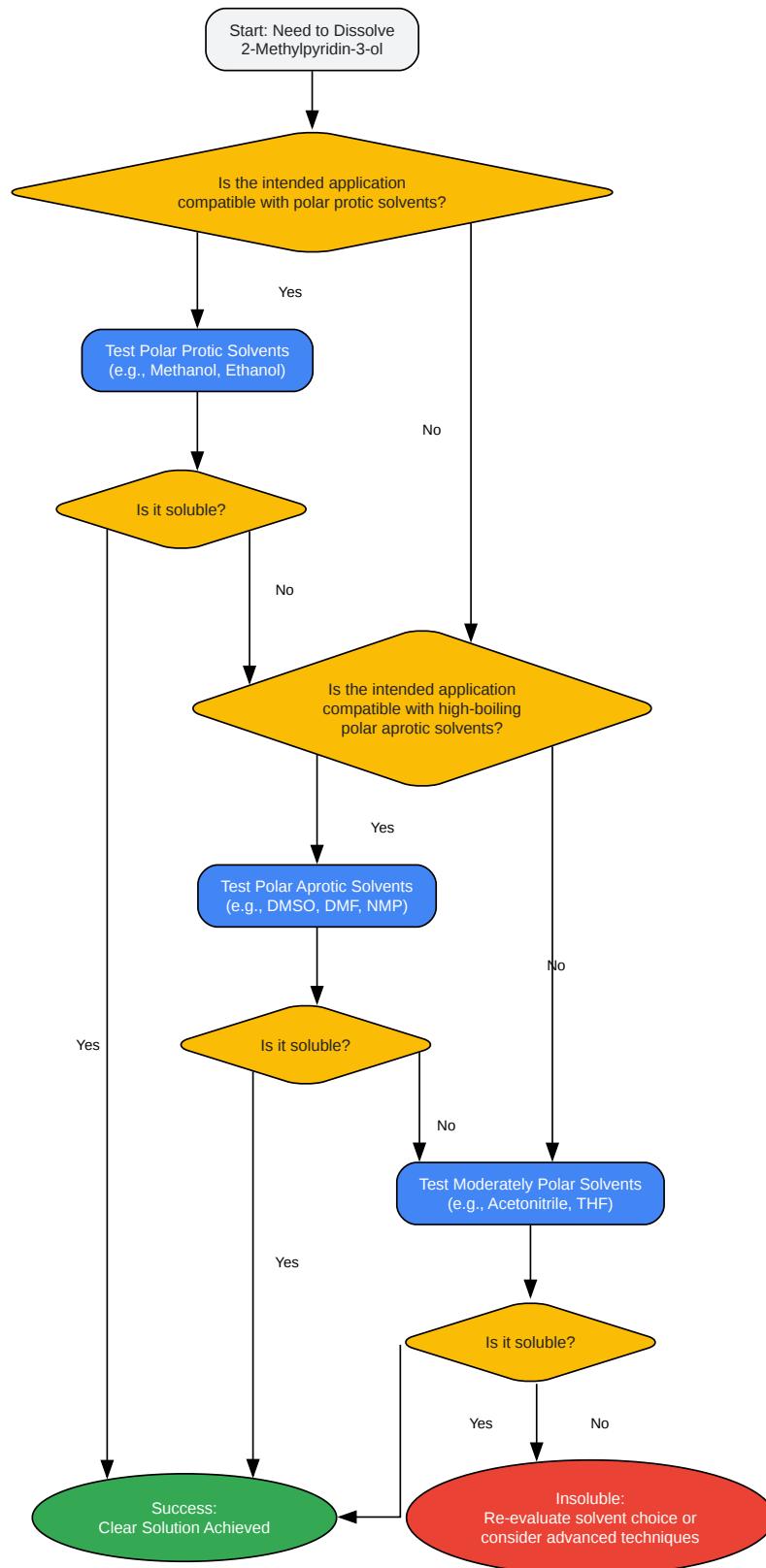
Causality: While polar protic solvents like methanol and ethanol are good candidates, the solubility is not infinite. The energy of solvation (interactions between your compound and the solvent) may only be sufficient to dissolve a certain amount of the solute at room temperature.

Troubleshooting Steps:

- **Gentle Heating:** Most dissolution processes for solids are endothermic, meaning solubility increases with temperature.[\[9\]](#)[\[12\]](#) Gently warm the mixture in a water bath while stirring. Often, a clear solution will form upon heating. Crucially, allow the solution to cool back to room temperature. If the compound remains in solution, you have successfully dissolved it. If it precipitates out upon cooling, the solution was supersaturated at the higher temperature, and you have exceeded its room temperature solubility limit.
- **Solvent Addition:** If heating is not desired or effective, you may be using an insufficient volume of solvent. Add more solvent in measured increments (e.g., 1 mL at a time) with vigorous stirring until the solution becomes clear.[\[13\]](#) Be sure to record the final volume to calculate the approximate solubility.
- **Sonication:** Using an ultrasonic bath can help break up solid agglomerates and accelerate the dissolution process at the particle surface.

Section 3: A Systematic Approach to Solvent Selection

FAQ: How do I rationally select a suitable organic solvent for 2-Methylpyridin-3-ol?


A systematic approach based on the principles of polarity and hydrogen bonding is most effective. Avoid random trial-and-error. The goal is to match the solvent's properties to those of the solute.

Recommended Solvent Classes (in order of likely success):

- **Polar Protic Solvents:** These are generally the best starting point. They can act as both hydrogen bond donors and acceptors, effectively solvating both the hydroxyl group and the pyridine nitrogen.

- Examples: Methanol, Ethanol, Isopropanol, Water.
- Polar Aprotic Solvents: These solvents have high polarity but lack a hydrogen-donating group. They are effective at solvating polar molecules, especially the zwitterionic form.
 - Examples: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), N-Methyl-2-pyrrolidone (NMP).
- Ethers: Solvents like Tetrahydrofuran (THF) or 1,4-Dioxane have moderate polarity and can accept hydrogen bonds. They may show partial solubility.

The following flowchart provides a logical workflow for solvent selection.

[Click to download full resolution via product page](#)

Caption: Logical workflow for selecting a suitable solvent.

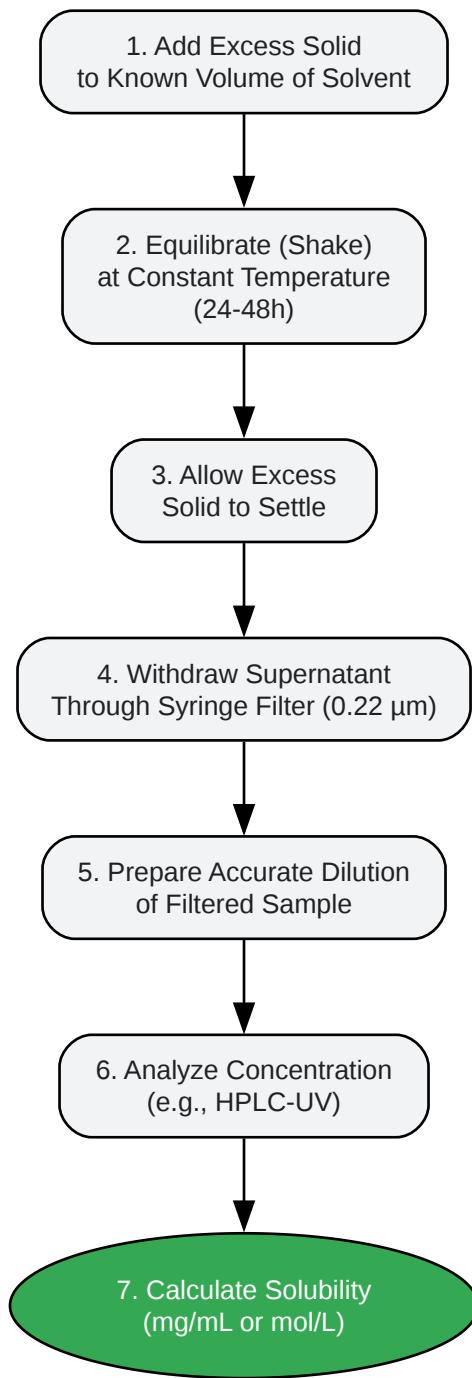
Section 4: Advanced Troubleshooting & Solubility Enhancement

FAQ: My compound has poor solubility even in methanol. What are my next steps?

If solubility is limited even in the most promising solvents, you may need to modify the system.

- **Co-Solvent Systems:** A mixture of two or more miscible solvents can have solvating properties superior to any single solvent. For **2-Methylpyridin-3-ol**, a common strategy is to use a small amount of a highly polar aprotic solvent like DMSO or DMF as a co-solvent in a primary solvent like methanol or ethanol. This can disrupt the crystal lattice and improve overall solubility. Start with a 9:1 or 4:1 ratio of the primary solvent to the co-solvent.
- **pH Adjustment:** Since the molecule has acidic and basic sites, its charge state—and therefore solubility—is highly dependent on pH.[\[14\]](#)
 - **Acidic Conditions** (e.g., adding a drop of HCl): The pyridine nitrogen will be protonated, forming a pyridinium salt. This cationic species will have significantly enhanced solubility in polar protic solvents, including water.
 - **Basic Conditions** (e.g., adding a drop of NaOH): The hydroxyl group will be deprotonated, forming a phenoxide-like anion. This anionic species will also have enhanced solubility in polar solvents.
 - **Caution:** Adjusting the pH will change the chemical nature of your compound. This approach is only suitable if the salt form is acceptable for your downstream application.

Section 5: Practical Experimental Protocols


FAQ: What is a reliable, step-by-step protocol for determining the solubility of 2-Methylpyridin-3-ol in a new solvent?

For accurate and reproducible results, a systematic method like the isothermal shake-flask method is recommended.[\[15\]](#) This method determines the thermodynamic equilibrium solubility.

Protocol: Isothermal Shake-Flask Solubility Determination

- Preparation: Add an excess amount of solid **2-Methylpyridin-3-ol** to a known volume of the chosen solvent (e.g., 200 mg in 5 mL) in a sealed vial. An excess of solid must be visible.
- Equilibration: Place the vial in a shaker or agitator set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.
- Phase Separation: After equilibration, let the vial stand undisturbed to allow the excess solid to settle. To ensure a particle-free sample, withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).
- Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Analyze the concentration of **2-Methylpyridin-3-ol** in the diluted sample using a calibrated analytical technique such as HPLC-UV or UV-Vis spectroscopy.[16]
- Calculation: Calculate the original concentration in the saturated solution based on the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

The following diagram illustrates this experimental workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for thermodynamic solubility determination.

References

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). **2-Methylpyridin-3-ol**. PubChem Compound Database.
- Chey, W., & Calder, G. V. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds. *Analytical Chemistry*, 44(3), 619-621.
- National Center for Biotechnology Information. (n.d.). 3-Hydroxy-2-hydroxymethyl-6-methylpyridine. PubChem Compound Database.
- University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC.
- Königsberger, E., Königsberger, L. C., & Hefter, G. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- National Center for Biotechnology Information. (n.d.). **2-Methylpyridin-3-ol** | C6H7NO | CID 70719 - PubChem.
- Crysdot LLC. (n.d.). **2-Methylpyridin-3-ol**.
- Matrix Fine Chemicals. (n.d.). **2-METHYLPYRIDIN-3-OL** | CAS 1121-25-1.
- mVOC 4.0. (n.d.). 2-methylpyridine.
- Solubility of Things. (n.d.). 2-Picoline.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- BYJU'S. (n.d.). Factors Affecting Solubility.
- Wikipedia. (n.d.). 2-Methylpyridine.
- Shrestha, R., & Farooq, U. (2023). Biochemistry, Dissolution and Solubility. In *StatPearls*.
- Royal Society of Chemistry. (n.d.). Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation through isomerization of 2-anilinonicotinic acid. *CrystEngComm*.
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
- National Center for Biotechnology Information. (n.d.). 2-Methylpyridine. PubChem Compound Database.
- Wikipedia. (n.d.). Zwitterion.
- BYJU'S. (2022, August 18). Zwitterion Definition.
- MDPI. (n.d.). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions: A Critical Review.

- ResearchGate. (2025, August 7). The crystal structure of zwitterionic 2-{{(4-iminiumyl-3-methyl-1,4-dihydropyridin-1-yl)methyl}carbamoyl}benzoate hemihydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-METHYLPYRIDIN-3-OL | CAS 1121-25-1 [matrix-fine-chemicals.com]
- 2. 3-Hydroxy-2-Methylpyridine [jubilantingrevia.com]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation through isomerization of 2-anilinonicotinic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Zwitterion - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. 2-Methylpyridin-3-ol | C6H7NO | CID 70719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pharmajournal.net [pharmajournal.net]
- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. improvedpharma.com [improvedpharma.com]
- To cite this document: BenchChem. [2-Methylpyridin-3-ol solubility issues in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140910#2-methylpyridin-3-ol-solubility-issues-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com